1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine
Overview
Description
1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine moiety with a piperazine ring. The unique structural characteristics of this compound contribute to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine are KRAS G12C and ABCB1 and ABCG2 . These targets play a crucial role in cancer progression and drug resistance, respectively .
Mode of Action
2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine interacts with its targets through a covalent bond . This compound acts as a covalent inhibitor, binding irreversibly to its targets and disrupting their function .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway , which is crucial for cell survival and growth. By inhibiting this pathway, the compound can potentially halt cancer progression .
Result of Action
The compound has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . It also exhibits significant inhibitory effects on the efflux function of ABCB1 and ABCG2 .
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine has been found to interact with various enzymes and proteins. For instance, it has been utilized as a core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors . The nature of these interactions involves the compound binding to the target proteins, thereby inhibiting their function .
Cellular Effects
The cellular effects of 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine are quite significant. It has been found to inhibit the growth of various cells in a dose-dependent manner . For example, it has been reported to have a potent anticancer effect on KRAS G12C-mutated NCI-H358 cells . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine exerts its effects through several mechanisms. It has been found to bind to biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine change over time. For instance, it has been observed to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Dosage Effects in Animal Models
The effects of 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. For instance, it has been found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine typically involves multistep reactions starting from readily available precursors. One common approach includes the cyclization of 2-aminopyridine with α-bromoketones, followed by further functionalization to introduce the piperazine moiety . The reaction conditions often involve the use of solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can further improve the sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and biological activities.
N-(Pyridin-2-yl)amides: Another class of compounds derived from 2-aminopyridine, with diverse medicinal applications.
Imidazo[1,2-a]pyrimidines: Compounds with a similar fused bicyclic structure, known for their wide range of applications in medicinal chemistry.
Uniqueness: 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine stands out due to its unique combination of the imidazo[1,2-a]pyridine and piperazine moieties, which confer distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of scientific research applications make it a valuable target for further investigation and development .
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15/h1-3,6,10,13H,4-5,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGXBQRIAHTIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254350 | |
Record name | 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-44-6 | |
Record name | 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874623-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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